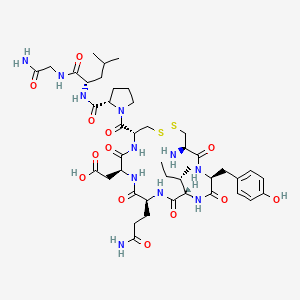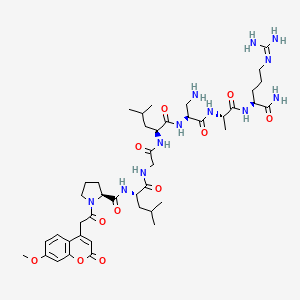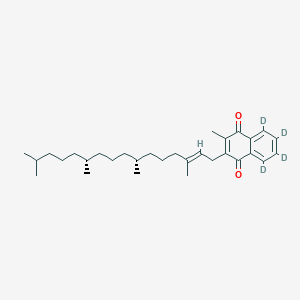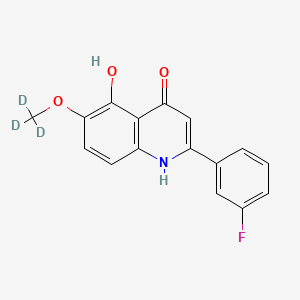
2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone-d3 is a synthetic compound that belongs to the quinolinone family. This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and a methoxy group attached to a quinolinone core. The deuterium labeling (d3) indicates the presence of three deuterium atoms, which can be useful in various scientific studies, particularly in the field of pharmacokinetics and metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone-d3 typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a β-keto ester.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the fluorophenyl group with the quinolinone core in the presence of a palladium catalyst.
Methoxylation and Hydroxylation: The methoxy and hydroxy groups can be introduced through selective methylation and hydroxylation reactions, respectively.
Deuterium Labeling:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of high-purity reagents and optimized reaction conditions can ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone-d3 can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The quinolinone core can be reduced to a quinoline derivative using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly at the ortho and para positions relative to the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of a quinolinone derivative with a carbonyl group.
Reduction: Formation of a quinoline derivative.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone-d3 has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone-d3 involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxy and methoxy groups can modulate its pharmacokinetic properties. The deuterium labeling can also influence the compound’s metabolic stability and reduce its rate of degradation.
Comparison with Similar Compounds
Similar Compounds
2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone: The non-deuterated version of the compound.
2-(3-Chlorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone: A similar compound with a chlorine atom instead of a fluorine atom.
2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinoline: A similar compound with a quinoline core instead of a quinolinone core.
Uniqueness
2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone-d3 is unique due to its deuterium labeling, which can provide valuable insights into its metabolic pathways and enhance its stability. The presence of the fluorophenyl group also distinguishes it from other quinolinone derivatives, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C16H12FNO3 |
|---|---|
Molecular Weight |
288.29 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-5-hydroxy-6-(trideuteriomethoxy)-1H-quinolin-4-one |
InChI |
InChI=1S/C16H12FNO3/c1-21-14-6-5-11-15(16(14)20)13(19)8-12(18-11)9-3-2-4-10(17)7-9/h2-8,20H,1H3,(H,18,19)/i1D3 |
InChI Key |
KCVJMDUIINBSFV-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)O |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


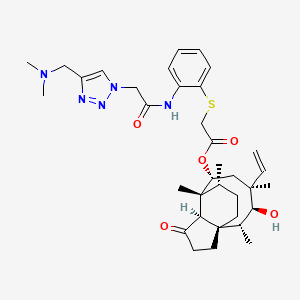
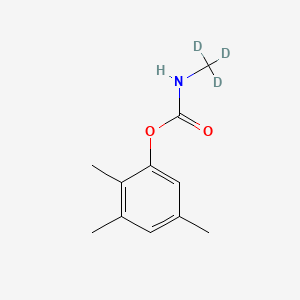

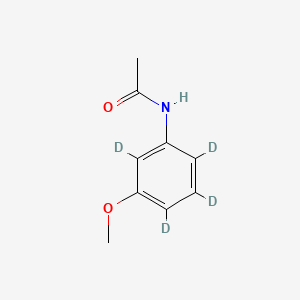
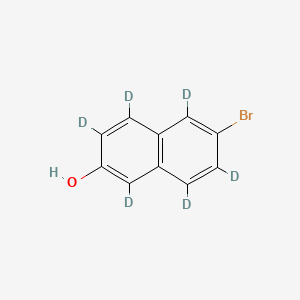
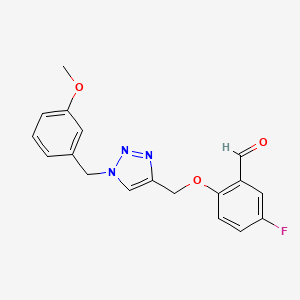
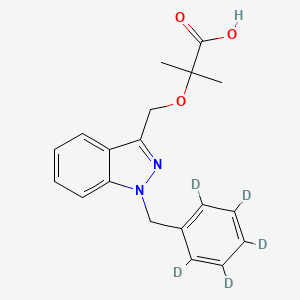
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-icos-11-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12410899.png)

